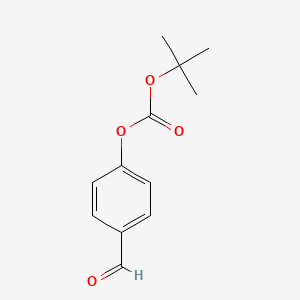
tert-Butyl 4-formylphenyl carbonate
Overview
Description
“tert-Butyl 4-formylphenyl carbonate” is a chemical compound with the molecular formula C12H14O4 . It has a molecular weight of 222.24 g/mol . The compound is solid in physical form .
Synthesis Analysis
The synthesis of “tert-Butyl 4-formylphenyl carbonate” involves the reaction of 4-formylphenol with tert-butyl chloride . The reaction is facilitated by dimethylaminopyridine (DMAP) in acetonitrile at room temperature .Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-formylphenyl carbonate” consists of 16 non-H bond(s), 8 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 aldehyde(s) (aromatic), and 1 carbonate (-thio) derivative(s) .Physical And Chemical Properties Analysis
“tert-Butyl 4-formylphenyl carbonate” has a melting point of 71-74 °C . It has a topological polar surface area of 52.6 Ų, and it contains 5 rotatable bonds .Scientific Research Applications
Synthesis of 2-Nitroindoles
tert-Butyl 4-formylphenyl carbonate: is utilized in the synthesis of 2-nitroindoles, which are important intermediates in the production of pharmaceuticals and agrochemicals. The compound serves as a protective group for aldehydes during the nitration process, ensuring selective reactions and higher yields .
Determination of Octanol-Water Partition Coefficients
In analytical chemistry, tert-Butyl 4-formylphenyl carbonate is used in microemulsion electrokinetic chromatography to determine octanol-water partition coefficients. This is crucial for understanding the lipophilicity of pharmaceutical substances, which in turn affects their absorption and distribution within the body .
Mono-Boc Protection of α,ω-Diamines
The compound is a reagent for the mono-Boc protection of α,ω-diamines. This is a significant step in synthesizing various organic molecules, particularly in peptide synthesis, where protecting groups are essential for preventing unwanted side reactions .
Future Directions
The future directions of “tert-Butyl 4-formylphenyl carbonate” could involve its use in the synthesis of other organic compounds, given its carbamate group. Carbamates are widely used in medicinal chemistry and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety .
properties
IUPAC Name |
tert-butyl (4-formylphenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-12(2,3)16-11(14)15-10-6-4-9(8-13)5-7-10/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFJMIZWYMSQAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350830 | |
| Record name | tert-Butyl 4-formylphenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-formylphenyl carbonate | |
CAS RN |
87188-50-9 | |
| Record name | tert-Butyl 4-formylphenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

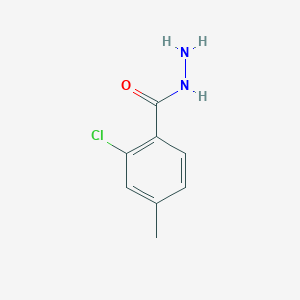
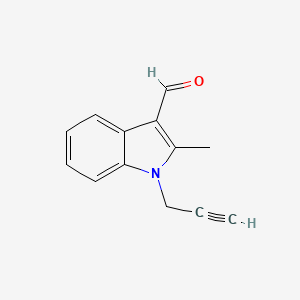

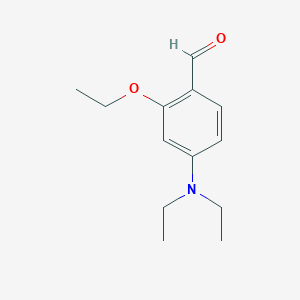
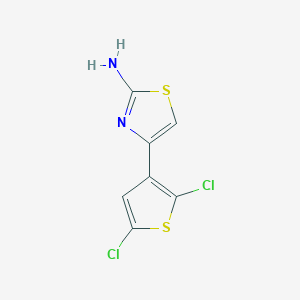
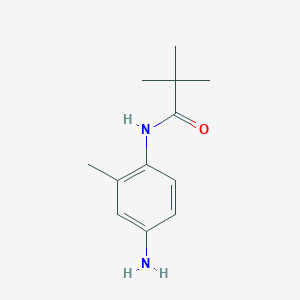
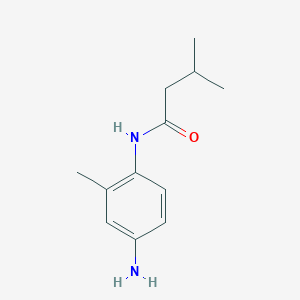
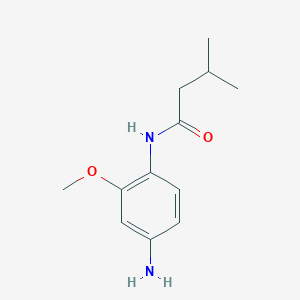
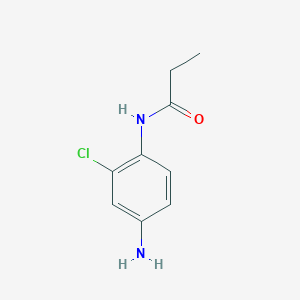



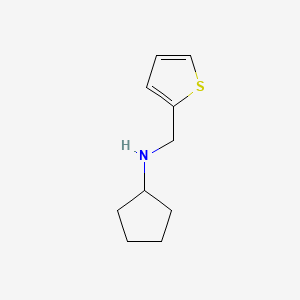
![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1298511.png)